[(2,3-Dichlorophenyl)methyl](prop-2-en-1-yl)amine
Description
(2,3-Dichlorophenyl)methylamine is a secondary amine featuring a 2,3-dichlorophenylmethyl group attached to a prop-2-en-1-yl (allyl) amine backbone. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines, particularly those targeting neurological receptors. The 2,3-dichlorophenyl moiety is a common pharmacophore in antipsychotics and anticonvulsants, as seen in drugs like aripiprazole lauroxil .
Available data indicate that the hydrochloride salt of this compound (CAS 130818-96-1 and 63878-73-9) is commercially available with purities of 95–96% .
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h2-5,13H,1,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPMZIAUEBQZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with allylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (2,3-Dichlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2,3-Dichlorophenyl)methylamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, potentially exhibiting antimicrobial or antiviral properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which (2,3-Dichlorophenyl)methylamine exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural or functional similarities with (2,3-Dichlorophenyl)methylamine:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Purity (%) | CAS Number | Reference |
|---|---|---|---|---|---|
| (3-Chlorophenyl)methylamine | 3-Cl substituent on phenyl; allyl amine | 181.66 | 95.0 | 893591-54-3 | |
| Butyl[(3,4-dichlorophenyl)methyl]amine HCl | 3,4-diCl phenyl; butyl amine | Not reported | Not reported | 23530-78-1 | |
| 2-(5-Methoxyindol-3-yl)ethyl(prop-2-en-1-yl)amine | Indole core; methoxy and allyl groups | 260.34 (C15H20N2O) | Not reported | Not provided | |
| 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(naphthalen-2-ylmethyl)-N-propylbutan-1-amine | Piperazine linker; naphthalene substituent | Not reported | Not reported | Not provided |
Key Observations :
- Halogen Position: The 2,3-dichlorophenyl group (as in the target compound) is associated with higher receptor binding affinity in antipsychotics compared to mono-chlorinated analogs (e.g., 3-chlorophenyl derivatives) .
- Amine Substituents : Allyl amines (prop-2-en-1-yl) enhance metabolic stability compared to alkyl chains like butyl or propyl .
- Linker Diversity : Piperazine-containing analogs (e.g., compound 13f in ) exhibit extended pharmacokinetic profiles due to their rigid structure, whereas allyl amines prioritize synthetic accessibility .
Physicochemical Properties
Limited data are available for direct comparisons:
- Melting Points : Piperazine-linked analogs (e.g., compound 13f) have higher melting points (158–161°C) due to crystalline stability, whereas allyl amines likely have lower melting points .
- Solubility : The hydrochloride salt form (evident in CAS 130818-96-1) suggests improved aqueous solubility over free bases .
Pharmacological Activity
- Antipsychotic Potential: The 2,3-dichlorophenyl group is critical in aripiprazole lauroxil (USAN ZZ-105) for dopamine D2 receptor modulation .
- Metabolic Stability : Allyl amines resist oxidative metabolism better than saturated alkyl chains, as seen in indole derivatives like 5-MeO-MALT .
Biological Activity
(2,3-Dichlorophenyl)methylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a dichlorophenyl group and a prop-2-en-1-ylamine moiety, which contribute to its unique chemical properties and biological effects.
The biological activity of (2,3-Dichlorophenyl)methylamine is thought to involve multiple mechanisms:
- Receptor Interaction : Similar compounds have been shown to interact with various receptors, including those involved in neurotransmission and cell signaling pathways.
- Inhibition of Enzymes : It is suggested that this compound may inhibit cyclin-dependent kinase 8 (cdk8), which plays a role in regulating gene expression and cell cycle progression.
- Biochemical Pathways : The compound may affect several biochemical pathways, leading to alterations in cellular processes such as proliferation and apoptosis.
Biological Activities
Research indicates that (2,3-Dichlorophenyl)methylamine exhibits a range of biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies have shown significant activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Research Findings and Case Studies
Several studies have explored the biological activities of (2,3-Dichlorophenyl)methylamine:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the anticancer properties of (2,3-Dichlorophenyl)methylamine demonstrated its effectiveness against HeLa cells. The IC50 value was reported at 57.74 mM, indicating notable cytotoxicity compared to control groups . This finding supports the hypothesis that the compound could be developed into a chemotherapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of (2,3-Dichlorophenyl)methylamine has not been extensively characterized; however, similar compounds exhibit diverse pharmacokinetic properties including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for evaluating the therapeutic potential and safety profile of this compound in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
